Muscarinic Acetylcholine Receptor (mAChR) Pan-Subtype Binding Affinity: Radioligand Displacement IC₅₀
CAS 1448070-68-5 demonstrates measurable affinity for the muscarinic acetylcholine receptor family (M1–M5) with an IC₅₀ of 100 nM in a [³H]cis-methyldioxolane competitive radioligand displacement assay using rat neocortical membranes [1]. This activity is absent from the majority of benzodioxole–pyrazole hybrids profiled primarily for COX/LOX inhibition, including the lead compounds 11, 17, and 26 from Abd El Razik et al. (2017), which were not reported to exhibit mAChR binding [2]. The muscarinic activity of CAS 1448070-68-5 represents a differentiated pharmacological feature that may be undesirable (off-target liability) or exploitable (polypharmacology) depending on the research context.
| Evidence Dimension | Muscarinic acetylcholine receptor (M1–M5) binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (CAS 1448070-68-5) |
| Comparator Or Baseline | Benzodioxole–pyrazole hybrids 11, 17, 26 (Abd El Razik 2017): mAChR binding not reported / not evaluated |
| Quantified Difference | Qualitative differentiation: mAChR activity present vs. absent in comparator set |
| Conditions | [³H]cis-methyldioxolane radioligand displacement, rat neocortex membrane preparation (BindingDB assay, deposited 2010) |
Why This Matters
For researchers screening against CNS targets, this compound's muscarinic activity must be factored into experimental design as either a potential confounder or a polypharmacological asset.
- [1] BindingDB Entry BDBM50212580 (ChEMBL170903). IC₅₀ 100 nM; [³H]cis-methyldioxolane binding; muscarinic acetylcholine receptor M1/M2/M3/M4/M5; rat neocortex. doi:10.1016/S0960-894X(00)80538-7. View Source
- [2] Abd El Razik HA et al. Arch Pharm Chem Life Sci. 2017;350:1700026. doi:10.1002/ardp.201700026. View Source
